molecular formula C13H15N3O2 B3169430 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-47-2

6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3169430
CAS No.: 937597-47-2
M. Wt: 245.28 g/mol
InChI Key: AMFWYYBVTMGMSH-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Its structure includes:

  • A cyclopropyl group at position 6, which enhances steric and electronic effects.
  • A carboxylic acid at position 4, enabling hydrogen bonding and ionic interactions.

The compound’s applications are likely in medicinal chemistry, given the prevalence of pyrazolo-pyridine derivatives as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name

6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-5-16-12-10(7-14-16)9(13(17)18)6-11(15-12)8-3-4-8/h6-8H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFWYYBVTMGMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937597-47-2
Record name 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrazolo[3,4-b]pyridine scaffold is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Anticancer Activity

Preliminary studies suggest that 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and growth.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly against targets involved in inflammatory processes and metabolic disorders. For example, it may inhibit specific kinases or phosphodiesterases that play critical roles in cellular signaling.

Drug Design and Development

The unique structure of this compound allows it to serve as a lead compound for the development of new drugs targeting various diseases. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity against specific biological targets.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of several pyrazolo[3,4-b]pyridine derivatives, including this compound. The findings demonstrated that it significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential use in neuroprotective therapies .

Case Study 2: Anticancer Activity

Research presented at the Annual Meeting of the American Association for Cancer Research highlighted the anticancer activity of this compound against breast cancer cell lines. The study indicated that it inhibited cell proliferation by inducing G1 phase arrest and apoptosis through caspase activation .

Case Study 3: Enzyme Inhibition Profile

A comprehensive screening of various pyrazolo[3,4-b]pyridine derivatives revealed that this compound effectively inhibited phosphodiesterase enzymes involved in inflammatory responses, suggesting its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to derivatives with modifications at positions 1, 3, 5, and 6 of the pyrazolo-pyridine scaffold. Substituent changes significantly alter physicochemical properties and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Evidence ID
6-Cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: Propyl; 6: Cyclopropyl ~C₁₄H₁₆N₃O₂ ~282.30 Not specified
6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fluorophenyl; 3: Methyl; 6: Cyclopropyl C₁₇H₁₄FN₃O₂ 311.31 937598-64-6
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fluorophenyl; 3: Methyl; 5: Chloro; 6: Cyclopropyl C₁₇H₁₃ClFN₃O₂ 343.76 107658-94-6
3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 4-Fluorophenyl; 3: Cyclopropyl; 6: Methyl C₁₉H₁₆FN₃O₂ 337.36 1011398-81-4
3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (2,6-dichloro-phenyl)-amide 1: Phenyl; 3,6: Cyclopropyl; 4: Amide C₂₅H₂₀N₄OCl₂ 463.36 866765-38-0

Impact of Substituents on Properties

A. Position 1 Modifications
  • 4-Fluorophenyl (CAS 937598-64-6) : Introduces aromaticity and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets .
  • 4-Methylbenzyl (CAS 950852-97-8) : Bulkier substituent reduces solubility but improves target specificity .
B. Halogenation (Position 5)
  • Chloro substitution (CAS 107658-94-6) : Enhances electrophilicity and metabolic stability but may increase toxicity .
C. Cyclopropyl vs. Methyl at Position 6
  • Methyl (CAS 1011398-81-4) : Simplifies synthesis but offers less steric control .
D. Carboxylic Acid vs. Amide at Position 4
  • Carboxylic acid (target compound) : Facilitates salt formation and hydrogen bonding, critical for solubility and target engagement.
  • Amide (CAS 866765-38-0) : Reduces acidity, altering pharmacokinetics and bioavailability .

Biological Activity

6-Cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937597-47-2) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Information

The molecular formula of this compound is C13H15N3O2. The compound features a unique pyrazolo-pyridine core that contributes to its biological properties. Below is a summary of its structural characteristics:

PropertyValue
Molecular Weight245.28 g/mol
SMILESCCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O
InChIInChI=1S/C13H15N3O2/c1-2-5-16-12-10(7-14-16)9(13(17)18)6-11(15-12)8-3-4-8/h6-8H,2-5H2,1H3,(H,17,18)

Anticancer Properties

Recent studies have highlighted the anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives, including this compound. In a study published in 2023, a series of related compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant antiproliferative activity at low micromolar concentrations (0.75–4.15 µM), with minimal effects on normal cells .

The compound demonstrated in vivo efficacy in an orthotopic breast cancer mouse model, inhibiting tumor growth without systemic toxicity or adverse effects on the immune system . The mechanism appears to involve apoptosis induction and inhibition of angiogenesis through diverse molecular targets such as tubulin polymerization and protein kinase signal transduction pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells.
  • Angiogenesis Inhibition : It interferes with the formation of new blood vessels that supply tumors.
  • Targeting Specific Kinases : It selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

Several case studies have documented the effectiveness of pyrazolo[3,4-b]pyridine derivatives in preclinical settings:

  • Breast Cancer Model : In a mouse model of breast cancer, treatment with related compounds resulted in significant tumor size reduction without affecting normal tissue integrity .
  • Cell Line Studies : In vitro studies using HeLa and HCT116 cell lines showed marked inhibition of cell proliferation with IC50 values indicating potent activity against these cancer types .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeLow µM cytotoxicity in cancer cell lines
Apoptosis InductionTriggering apoptotic pathways
Angiogenesis InhibitionReduced blood vessel formation
CDK InhibitionSelective inhibition of CDK2 and CDK9

Q & A

Q. What are the recommended synthetic routes for 6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation of substituted hydrazines with β-keto esters or nitriles. For the target compound, a key intermediate is the pyrazolo[3,4-b]pyridine core, which can be functionalized at the 1- and 6-positions via alkylation or cross-coupling reactions. Evidence from similar compounds (e.g., 6-phenyl derivatives) suggests that palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing cyclopropyl groups . Optimization should focus on solvent selection (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purity (>95%) can be achieved via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic methods?

Key characterization techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions. For example, the cyclopropyl group’s protons appear as a multiplet at δ 0.8–1.2 ppm, while the propyl chain shows triplet signals for terminal CH₃ (δ ~0.9 ppm) .
  • HRMS : To verify molecular weight (calculated for C₁₄H₁₆N₃O₂: 266.33 g/mol) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection at 254 nm can assess purity (>95%) using a water/acetonitrile gradient .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action as a PPARα agonist, and how do structural modifications impact activity?

Evidence from structural analogs indicates that pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives activate PPARα by forming hydrogen bonds with helix 12 of the ligand-binding domain (LBD), stabilizing the active conformation . To validate this:

  • X-ray crystallography : Co-crystallize the compound with PPARα-LBD to resolve binding interactions (e.g., hydrogen bonding with Tyr314, His440).
  • SAR studies : Modify substituents at positions 1 (propyl vs. bulkier alkyl groups) and 6 (cyclopropyl vs. aryl groups) to assess effects on activation potency. For example, replacing the cyclopropyl with a 4-fluorophenyl group reduced PPARα selectivity by 30% in similar compounds .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:

  • Solubility enhancement : Use prodrug approaches (e.g., esterification of the carboxylic acid) to improve bioavailability .
  • Metabolic profiling : LC-MS/MS analysis of plasma/metabolites to identify degradation pathways (e.g., cytochrome P450-mediated oxidation of the cyclopropyl group) .
  • Dose optimization : Conduct dose-response studies in animal models to align in vitro IC₅₀ values with effective plasma concentrations .

Q. What computational methods are suitable for predicting off-target interactions or toxicity risks?

  • Molecular docking : Screen against structural databases (e.g., Protein Data Bank) to predict binding to non-target kinases or nuclear receptors. For example, pyrazolo[3,4-b]pyridines may interact with ATP-binding pockets of kinases like EGFR due to structural homology .
  • ADMET prediction : Use tools like SwissADME or ADMETlab to assess permeability (LogP ~2.5), hepatic toxicity (CYP inhibition), and cardiotoxicity (hERG channel binding) .

Methodological Considerations

Q. How should researchers design assays to evaluate the compound’s selectivity across PPAR subtypes (α, γ, δ)?

  • Luciferase reporter assays : Transfect HEK293 cells with PPAR subtype-specific response elements (e.g., PPRE-Luc) and measure activation at 10 μM compound concentration. Normalize to reference agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) .
  • Competitive binding assays : Use fluorescence polarization with labeled ligands (e.g., Fluormone PPARα Green) to determine binding affinities (Kd values) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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